molecular formula C10H15N3 B1464720 2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine CAS No. 1250633-97-6

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine

Cat. No. B1464720
M. Wt: 177.25 g/mol
InChI Key: LNFTZEWASMKPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine” is a versatile chemical compound widely used in scientific research1. Its unique structure and properties make it valuable for developing new drugs and studying molecular interactions1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine”. However, pyrimidinamine derivatives are a hot topic in the pesticide field for many years because of their excellent biological activity2.



Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine” is not explicitly mentioned in the search results. However, it’s known that pyrimidinamine derivatives, to which this compound belongs, act as mitochondrial complex I electron transport inhibitors (MET I)2.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine”. However, pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine” are not explicitly mentioned in the search results.


Safety And Hazards

There is no specific information available about the safety and hazards of “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine”.


Future Directions

“2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine” is a versatile chemical compound widely used in scientific research1. Its unique structure and properties make it valuable for developing new drugs and studying molecular interactions1. Therefore, it has potential for further research and development in these areas.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or resources.


properties

IUPAC Name

2-cyclopropyl-6-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-6(2)8-5-9(11)13-10(12-8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFTZEWASMKPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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